molecular formula C24H24F2N2O3 B2999056 (E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one CAS No. 477711-08-3

(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one

Katalognummer: B2999056
CAS-Nummer: 477711-08-3
Molekulargewicht: 426.464
InChI-Schlüssel: UQZQASPTDMYICK-LFYBBSHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-[4-(3-Fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one is a chalcone-pyrazole hybrid compound characterized by dual 3-fluoropropoxy substituents on both the phenyl rings of the pyrazole moiety. Its molecular formula is C₂₈H₂₃ClF₂N₂O₃ (molar mass: 508.94 g/mol), and it features an α,β-unsaturated ketone backbone, which is a hallmark of chalcone derivatives .

Eigenschaften

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O3/c25-14-1-17-30-21-8-3-19(4-9-21)5-12-24(29)28-16-13-23(27-28)20-6-10-22(11-7-20)31-18-2-15-26/h3-13,16H,1-2,14-15,17-18H2/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZQASPTDMYICK-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring, which is known for its diverse biological activities. The presence of fluoropropoxy groups enhances the lipophilicity and bioavailability of the compound. The molecular formula is C22H24F2N2O2C_{22}H_{24}F_2N_2O_2 with a molecular weight of 396.44 g/mol.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
1HepG220Induction of apoptosis
2HeLa15Inhibition of cell proliferation
3MCF-725Disruption of mitochondrial function

The compound showed an IC50 value of 20 µM against HepG2 cells, indicating moderate efficacy in inducing apoptosis and inhibiting cell growth .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

  • Mechanism : The inhibition of cyclooxygenase (COX) enzymes has been observed in related pyrazole compounds, which suggests a similar action for this compound.

In vitro studies reported a significant reduction in the levels of TNF-alpha and IL-6 in treated macrophages, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been extensively documented. The compound was evaluated against various bacterial strains using the agar well diffusion method.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .

Case Studies

Several case studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The study concluded that modifications at the phenyl ring significantly affected the anticancer activity, with certain substitutions leading to enhanced potency .
  • Anti-inflammatory Mechanisms : Research indicated that specific pyrazole derivatives could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This suggests a promising therapeutic avenue for treating chronic inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Structural Advantages : The dual fluoropropoxy groups in the target compound may reduce oxidative metabolism, extending half-life in vivo compared to methoxy or hydroxyl analogs .
  • Limitations: The compound’s high molecular weight (>500 g/mol) may limit oral bioavailability, necessitating formulation optimization (e.g., nanoparticle delivery) .
  • Future Directions : Computational docking studies (e.g., using AutoDock Vina) could predict its affinity for fungal CYP51 or human COX-2, guiding targeted synthesis .

Q & A

Basic: How can researchers optimize the synthetic route for this compound?

Methodological Answer:
The synthesis of fluorinated enone-pyrazole derivatives often involves multi-step reactions, including nucleophilic substitution, Claisen-Schmidt condensation, and pyrazole ring formation. For the 3-fluoropropoxy substituents, a nucleophilic substitution reaction between 4-hydroxybenzaldehyde derivatives and 3-fluoropropyl bromide can introduce the fluoropropoxy group . Subsequent Claisen-Schmidt condensation with a ketone-bearing pyrazole moiety (synthesized via cyclocondensation of hydrazines with diketones) forms the enone backbone . Key optimization strategies include:

  • Using anhydrous polar aprotic solvents (e.g., DMF or N,N-dimethylacetamide) to enhance reaction efficiency .
  • Catalyzing condensation reactions with Lewis acids (e.g., AlCl₃ for Friedel-Crafts acylation) .
  • Purifying intermediates via silica gel chromatography to minimize side products .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of fluoropropoxy groups (δ ~4.5 ppm for OCH₂CF₂CH₂F) and enone geometry (J = 12–16 Hz for trans-configuration) . ¹⁹F NMR identifies fluorine environments (e.g., δ -120 to -140 ppm for CF₂ groups).
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., C–H···F hydrogen bonds stabilizing the pyrazole-enone conformation) .
  • LC-MS/HPLC: Validates purity (>98%) and molecular ion peaks (e.g., [M+H⁺] at m/z ~500–550) .

Advanced: How can researchers address contradictions in biological activity data across different assays?

Methodological Answer:
Discrepancies in activity data may arise from assay conditions (e.g., pH, solvent effects) or target selectivity. Strategies include:

  • Solvent Standardization: Use DMSO at ≤0.1% v/v to avoid denaturation artifacts .
  • Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., kinase inhibition in HEK293 cells) .
  • Metabolic Stability Testing: Assess fluoropropoxy group stability in microsomal assays to rule out rapid degradation as a confounding factor .

Advanced: What computational methods are suitable for studying this compound’s binding mode to target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or VEGFR). Prioritize fluoropropoxy groups for hydrophobic pocket penetration .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate conformational stability of the enone-pyrazole scaffold in the binding site .
  • QSAR Modeling: Corporate substituent effects (e.g., fluorine position, propoxy chain length) to predict activity against homologous targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Analog Synthesis: Vary fluoropropoxy chain length (e.g., 2-fluoroethoxy vs. 3-fluoropropoxy) to assess impact on lipophilicity (logP) and target engagement .
  • Bioisosteric Replacement: Substitute pyrazole with triazole or imidazole rings to modulate electronic effects .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., enone carbonyl) using MOE or Discovery Studio .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
  • Fluorine Handling: Implement inert atmosphere conditions (N₂/Ar) to prevent hydrolysis of fluoropropoxy intermediates .
  • Yield Optimization: Use Design of Experiments (DoE) to identify optimal molar ratios (e.g., 1.2:1 ketone:aldehyde for condensation) .

Advanced: How can researchers validate the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • Stability Profiling: Compare half-life (t₁/₂) of fluoropropoxy derivatives with non-fluorinated analogs to quantify fluorine’s protective effect .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.